molecular formula C16H23N5 B8262123 N-(Cyclopropylmethyl)-1-methyl-6-(piperidin-4-yl)-1H-imidazo[4,5-c]pyridin-4-amine

N-(Cyclopropylmethyl)-1-methyl-6-(piperidin-4-yl)-1H-imidazo[4,5-c]pyridin-4-amine

Cat. No.: B8262123
M. Wt: 285.39 g/mol
InChI Key: QNVXDEMFNKAGKN-UHFFFAOYSA-N
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Description

N-(Cyclopropylmethyl)-1-methyl-6-(piperidin-4-yl)-1H-imidazo[4,5-c]pyridin-4-amine is a complex organic compound featuring a unique structure that combines cyclopropylmethyl, piperidinyl, and imidazo[4,5-c]pyridinyl groups. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Cyclopropylmethyl)-1-methyl-6-(piperidin-4-yl)-1H-imidazo[4,5-c]pyridin-4-amine typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Imidazo[4,5-c]pyridine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the imidazo[4,5-c]pyridine core.

    Introduction of the Piperidin-4-yl Group: The piperidinyl group is introduced via nucleophilic substitution reactions, often using piperidine or its derivatives.

    Attachment of the Cyclopropylmethyl Group: This step involves alkylation reactions where cyclopropylmethyl halides react with the intermediate compound to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This includes:

    Scaling up the reactions: Using larger reactors and continuous flow systems.

    Purification: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.

    Quality Control: Implementing rigorous quality control measures to ensure consistency and compliance with regulatory standards.

Chemical Reactions Analysis

Types of Reactions

N-(Cyclopropylmethyl)-1-methyl-6-(piperidin-4-yl)-1H-imidazo[4,5-c]pyridin-4-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert certain functional groups within the molecule.

    Substitution: Nucleophilic and electrophilic substitution reactions can modify the piperidinyl or cyclopropylmethyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or sulfonates in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated or ketone derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, N-(Cyclopropylmethyl)-1-methyl-6-(piperidin-4-yl)-1H-imidazo[4,5-c]pyridin-4-amine is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

Medicine

This compound is of particular interest in medicinal chemistry for its potential therapeutic properties. It is investigated for its activity against various biological targets, including enzymes and receptors involved in disease pathways.

Industry

In the industrial sector, this compound can be used in the development of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-(Cyclopropylmethyl)-1-methyl-6-(piperidin-4-yl)-1H-imidazo[4,5-c]pyridin-4-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-(Cyclopropylmethyl)-1-methyl-6-(piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-4-amine
  • N-(Cyclopropylmethyl)-1-methyl-6-(piperidin-4-yl)-1H-imidazo[4,5-d]pyridin-4-amine

Uniqueness

N-(Cyclopropylmethyl)-1-methyl-6-(piperidin-4-yl)-1H-imidazo[4,5-c]pyridin-4-amine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different binding affinities, selectivity, and potency towards its molecular targets, making it a valuable compound for further research and development.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics

Properties

IUPAC Name

N-(cyclopropylmethyl)-1-methyl-6-piperidin-4-ylimidazo[4,5-c]pyridin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N5/c1-21-10-19-15-14(21)8-13(12-4-6-17-7-5-12)20-16(15)18-9-11-2-3-11/h8,10-12,17H,2-7,9H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNVXDEMFNKAGKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C(N=C(C=C21)C3CCNCC3)NCC4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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